Cas no 94697-68-4 (5,6-O-Isopropylidene-L-gulono-1,4-lactone)

5,6-O-Isopropylidene-L-gulono-1,4-lactone structure
94697-68-4 structure
Product name:5,6-O-Isopropylidene-L-gulono-1,4-lactone
CAS No:94697-68-4
MF:C9H14O6
Molecular Weight:218.203863620758
MDL:MFCD00077804
CID:798717
PubChem ID:57651686

5,6-O-Isopropylidene-L-gulono-1,4-lactone 化学的及び物理的性質

名前と識別子

    • L-Gulonic acid,5,6-O-(1-methylethylidene)-, g-lactone
    • 5,6-O-Isopropylidene-L-gulono-1,4-lactone
    • (4S,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxyoxolan-2-one
    • 5,6-O-ISOPROPYLIDENE-L-GULONIC ACID GAMMA-LACTONE
    • L-5,6-isopropylidene-gulono-1,4-lactone
    • 5,6-Isopropylidene-L-gulonic acid γ-lactone
    • L
    • (3S,4R,5S)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxydihydrofuran-2(3H)-one
    • (3S,4R,5S)-5-[(4S)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]-3,4-DIHYDROXYOXOLAN-2-ONE
    • 5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone
    • JNTPPVKRHGNFKM-BNHYGAARSA-N
    • 5,6-O-Isopropylidene-L-gluconic acid 1,4-lactone
    • CS-0119989
    • 5,6-isopropylidene-l-gulonic acid gamma-lactone
    • DTXSID20662043
    • 5,6-O-Isopropylidene-L-gulonic acid gamma-lactone, >=99.0% (sum of enantiomers, TLC)
    • MFCD00077804
    • SCHEMBL1738813
    • AKOS007930486
    • 94697-68-4
    • MDL: MFCD00077804
    • インチ: 1S/C9H14O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7+/m0/s1
    • InChIKey: JNTPPVKRHGNFKM-BNHYGAARSA-N
    • SMILES: O[C@@H]1[C@H](O)C(=O)O[C@@H]1[C@H]1OC(C)(C)OC1

計算された属性

  • 精确分子量: 218.07900
  • 同位素质量: 218.07903816g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 276
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1
  • トポロジー分子極性表面積: 85.2Ų

じっけんとくせい

  • ゆうかいてん: 166-170 °C
  • Solubility: Methanol (Slightly), Water (Slightly)
  • PSA: 85.22000
  • LogP: -1.21490
  • 光学活性: [α]20/D +62±2°, c = 1% in H2O

5,6-O-Isopropylidene-L-gulono-1,4-lactone Security Information

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S22; S24/25
  • FLUKA BRAND F CODES:3
  • 储存条件:-20?°C Freezer

5,6-O-Isopropylidene-L-gulono-1,4-lactone 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5,6-O-Isopropylidene-L-gulono-1,4-lactone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
I868400-1g
5,6-O-Isopropylidene-L-gulono-1,4-lactone
94697-68-4
1g
$ 110.00 2023-09-07
TRC
I868400-2g
5,6-O-Isopropylidene-L-gulono-1,4-lactone
94697-68-4
2g
$178.00 2023-05-18
BAI LING WEI Technology Co., Ltd.
461620-1G
5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone, 98%
94697-68-4 98%
1G
¥ 2191 2022-04-26
Chemenu
CM541293-1g
(3S,4R,5S)-5-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxydihydrofuran-2(3H)-one
94697-68-4 95%+
1g
$388 2023-02-17
Biosynth
MI04758-1 g
5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone
94697-68-4
1g
$82.59 2023-01-03
Biosynth
MI04758-5 g
5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone
94697-68-4
5g
$279.50 2023-01-03
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
59470-1G-F
5,6-O-Isopropylidene-L-gulono-1,4-lactone
94697-68-4 ≥99.0% (sum of enantiomers, TLC)
1G
¥753.69 2022-02-24
abcr
AB137501-5 g
5,6-O-Isopropylidene-L-gulono-1,4-lactone, 95%; .
94697-68-4 95%
5 g
€349.50 2023-07-20
abcr
AB137501-1g
5,6-O-Isopropylidene-L-gulono-1,4-lactone, 95%; .
94697-68-4 95%
1g
€181.10 2024-06-12
BAI LING WEI Technology Co., Ltd.
J60I868400-1g
5,6-O-Isopropylidene-L-gulono-1,4-lactone
94697-68-4
1g
¥1760 2023-11-24

5,6-O-Isopropylidene-L-gulono-1,4-lactone 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ;  rt → 10 °C; 10 °C; 10 °C; 24 h, rt
1.2 Reagents: Sodium carbonate ;  2 h, rt
Reference
De novo synthesis of conjugates
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ;  10 °C; 24 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  2 h
Reference
Syntheses of 2-keto-3-deoxy-D-xylonate and 2-keto-3-deoxy-L-arabinonate as stereochemical probes for demonstrating the metabolic promiscuity of Sulfolobus solfataricus towards D-xylose and L-arabinose
Archer, Robert M.; Royer, Sylvain F.; Mahy, William; Winn, Caroline L.; Danson, Michael J.; et al, Chemistry - A European Journal, 2013, 19(8), 2895-2902

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide
Reference
A convenient synthesis of L-(S)-glyceraldehyde acetonide from L-ascorbic acid
Hubschwerlen, Christian, Synthesis, 1986, (11), 962-4

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ;  90 min, rt
1.2 Solvents: Toluene ;  30 min, rt
Reference
Stereoselective Synthesis of a Highly Oxygenated δ-Lactone Related to the Core Structure of (-)-Enterocin
Wegmann, Marcus; Bach, Thorsten, Synthesis, 2017, 49(1), 209-217

Synthetic Circuit 5

Reaction Conditions
Reference
A pyrrolysine analogue for protein click chemistry
Fekner, Tomasz; Li, Xin; Lee, Marianne M.; Chan, Michael K., Angewandte Chemie, 2009, 48(9), 1633-1635

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide ;  0 °C
1.2 0 °C; 0 °C → rt; 24 h, rt
1.3 Reagents: Sodium carbonate ;  3 h, rt
Reference
Preparation of 2'-fluoro nucleosides as antiviral agents
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt → 5 °C; 1 - 3 h, rt
1.2 Reagents: Sodium carbonate ;  1 h, neutralized, rt
Reference
Preparation of N-(4-substituted phenyl)-anthranilic acid hydroxamate esters as MAPK/ERK kinase inhibitors useful for treatment of proliferative disorders
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
Reference
Nucleophilic Addition Reaction of 2-Trimethylsilyloxyfuran to N-Gulosyl-C-alkoxymethylnitrones: Synthetic Approach to Polyoxin C
Mita, Naka; Tamura, Osamu; Ishibashi, Hiroyuki; Sakamoto, Masanori, Organic Letters, 2002, 4(7), 1111-1114

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ;  < 10 °C; 24 h, rt
Reference
Preparation of (R)-isopropylideneglycerol
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Dimethylformamide ,  Tetrahydrofuran ;  0 - 5 °C; 18 h, rt
1.2 Reagents: Sodium carbonate ;  1 h, neutralized, rt
Reference
Preparation of oxygenated esters of 4-iodophenylamino benzhydroxamic acids as MEK inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Dimethylformamide ;  pH 3, cooled
1.2 cooled; 8 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  1 h, rt
Reference
Total Synthesis of Branimycin: An Evolutionary Approach
Enev, Valentin S.; Felzmann, Wolfgang; Gromov, Alexey; Marchart, Stefan; Mulzer, Johann, Chemistry - A European Journal, 2012, 18(31), 9651-9668

Synthetic Circuit 12

Reaction Conditions
Reference
Stereoselective total synthesis of reveromycin B and C19-epi-reveromycin B
Drouet, Keith E.; Theodorakis, Emmanuel A., Chemistry - A European Journal, 2000, 6(11), 1987-2001

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt → 5 °C; 0 - 5 °C
1.2 0 - 5 °C; 18 h, rt
1.3 Reagents: Sodium carbonate ;  1 h, neutralized, rt
Reference
Preparation of N-(4-substituted phenyl)-anthranilic acid hydroxamate esters as inhibitors of MAPK/ERK (MEK) kinase useful for treating proliferative disorders
, World Intellectual Property Organization, , ,

Synthetic Circuit 14

Reaction Conditions
Reference
Synthesis of 4-β-amino-saccharidoid side chain-4-deoxy-4'-demethylpodophyllotoxin derivatives and their antineoplastic activity
, China, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide ;  10 °C; 24 h, rt
1.2 Reagents: Sodium carbonate ;  2 h, rt
Reference
Process for preparation of (S)-glycerin aldehyde derivative
, China, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide
Reference
Synthesis of a Functionalized 7,6-Bicyclic Spiroimine Ring Fragment of the Spirolides
Gueret, Stephanie M.; Furkert, Daniel P.; Brimble, Margaret A., Organic Letters, 2010, 12(22), 5226-5229

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ;  24 h, 0 °C → rt
1.2 Reagents: Potassium carbonate ;  24 h, rt
Reference
Ruthenium-Catalyzed Asymmetric N-Demethylative Rearrangement of Isoxazolidines and Its Application in the Asymmetric Total Syntheses of (-)-(1R,3S)-HPA-12 and (+)-(1S,3R)-HPA-12
Xiao, Zu-Feng; Yao, Chuan-Zhi; Kang, Yan-Biao, Organic Letters, 2014, 16(24), 6512-6514

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ;  10 °C; 10 °C → rt; 24 h, rt
1.2 Reagents: Sodium carbonate decahydrate ;  2 h, rt
Reference
Total Synthesis of Brevenal
Zhang, Yuan; Rohanna, John; Zhou, Jie; Iyer, Karthik; Rainier, Jon D., Journal of the American Chemical Society, 2011, 133(9), 3208-3216

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ,  Tetrahydrofuran ;  16 h, rt
1.2 Reagents: Sodium carbonate ;  1 h, rt
Reference
Fused heterocyclic derivatives, their preparation method and application for treating HBV diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Dimethylformamide
Reference
Microwave-induced synthesis of enantiopure β-lactams from L-glyceraldehyde
Yadav, Ram Naresh; Banik, Indrani; Banik, Bimal Krishna, Journal of the Indian Chemical Society, 2018, 95(11), 1393-1395

5,6-O-Isopropylidene-L-gulono-1,4-lactone Raw materials

5,6-O-Isopropylidene-L-gulono-1,4-lactone Preparation Products

5,6-O-Isopropylidene-L-gulono-1,4-lactone 関連文献

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Amadis Chemical Company Limited
(CAS:94697-68-4)5,6-O-Isopropylidene-L-gulono-1,4-lactone
A1194403
Purity:99%
はかる:5g
Price ($):341.0